molecular formula C21H14ClF3N2O B2755520 benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether CAS No. 151387-71-2

benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether

Cat. No. B2755520
CAS RN: 151387-71-2
M. Wt: 402.8
InChI Key: QXFZHGIVGKANGZ-UHFFFAOYSA-N
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Description

Benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether (BClTFPI) is an important organic compound used in a variety of scientific research applications. BClTFPI is a type of heterocyclic compound, which contains an aromatic ring of five atoms (benzene) fused with an indole ring, and a chlorine atom attached to a trifluoromethyl group. This compound is used in a wide range of applications, including the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Mix-and-Heat Benzylation of Alcohols

A study by Poon and Dudley (2006) describes the use of 2-benzyloxy-1-methylpyridinium triflate as a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming. This process occurs in good to excellent yield, demonstrating a straightforward method for the benzylation of a wide range of alcohols. The synthesis and reactivity of this compound underscore its utility in organic synthesis, providing a versatile tool for modifying alcohol functionalities through benzylation (Poon & Dudley, 2006).

Oxidative Cleavage and Synthesis of Benzyl Ethers

Pradhan, Bobbitt, and Bailey (2009) report on the oxidative cleavage of benzylic and related ethers using an oxoammonium salt. This method efficiently produces aromatic aldehydes and alcohols from benzylic ethers and related substrates. The study highlights the potential for selective oxidation reactions in organic synthesis, particularly for the transformation of benzylic ethers into valuable chemical intermediates (Pradhan, Bobbitt, & Bailey, 2009).

Catalytic Enantioselective Synthesis

Ziegler and Fu (2016) describe a phosphine-catalyzed synthesis of benzylic ethers via the oxidation of benzylic C-H bonds. This method offers a new approach to the enantioselective synthesis of benzylic ethers, highlighting the potential for developing bioactive molecules and intermediates in organic chemistry through catalytic processes. The process underscores the importance of enantioselective methods in the synthesis of complex organic molecules with high precision (Ziegler & Fu, 2016).

Novel Synthetic Routes for Heterocyclic Compounds

Katritzky et al. (2000) report on the novel synthesis routes for heterocyclic compounds, utilizing benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether as a key intermediate. This research provides a general and efficient approach for the synthesis of benzothiazoles, pyrido[1,2-a]indoles, and other heterocyclic compounds, demonstrating the chemical's versatility as a synthon in the construction of complex heterocyclic structures (Katritzky et al., 2000).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c22-18-11-16(21(23,24)25)12-26-20(18)27-9-8-15-10-17(6-7-19(15)27)28-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFZHGIVGKANGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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